2,2-dichloro-N-(3-chloropropyl)acetamide
Description
Properties
Molecular Formula |
C5H8Cl3NO |
|---|---|
Molecular Weight |
204.48 g/mol |
IUPAC Name |
2,2-dichloro-N-(3-chloropropyl)acetamide |
InChI |
InChI=1S/C5H8Cl3NO/c6-2-1-3-9-5(10)4(7)8/h4H,1-3H2,(H,9,10) |
InChI Key |
ZGGGACOHPHUYCN-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(Cl)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of 2,2-Dichloroacetyl Chloride
The most straightforward route involves the reaction of 2,2-dichloroacetyl chloride with 3-chloropropylamine under controlled conditions. This method mirrors protocols for analogous N-alkylacetamide derivatives.
Procedure
-
Dichloroacetyl Chloride Synthesis :
-
Amidation Step :
-
3-Chloropropylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0–5°C.
-
2,2-Dichloroacetyl chloride (1.05 equiv) is added dropwise with stirring.
-
Aqueous NaOH (30%) is introduced to maintain pH >10, facilitating deprotonation of the amine and trapping HCl byproducts.
-
Post-reaction, the organic layer is separated, dried (Na₂SO₄), and concentrated under reduced pressure.
-
Optimization Notes
-
Temperature Control : Excess exothermicity during acid chloride addition necessitates sub-5°C conditions to prevent decomposition.
-
Solvent Selection : DCM minimizes side reactions (e.g., hydrolysis) due to its non-polar nature and low miscibility with water.
-
Base Stoichiometry : Excess NaOH ensures complete neutralization of HCl, avoiding protonation of the amine nucleophile.
Yield and Purity
Alternative Pathway: In Situ Generation of Dichloroacetyl Chloride
For laboratories lacking pre-synthesized dichloroacetyl chloride, an in situ approach combines dichloroacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acid chloride intermediate.
Procedure
-
Acid Chloride Formation :
-
Dichloroacetic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) in toluene for 4 hours.
-
Excess SOCl₂ is removed via distillation, yielding crude dichloroacetyl chloride.
-
-
Amidation :
-
The crude acid chloride is reacted directly with 3-chloropropylamine as described in Section 1.1.
-
Challenges
-
Purity Concerns : Residual SOCl₂ may chlorinate the amine, necessitating rigorous purification.
-
Scalability : Requires specialized equipment for handling volatile SOCl₂.
Mechanistic Insights and Stereochemical Considerations
Nucleophilic Acyl Substitution
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of dichloroacetyl chloride, forming a tetrahedral intermediate.
-
Elimination of HCl : Base-mediated deprotonation expels chloride, yielding the acetamide product.
Transition State Analysis
-
DFT studies on analogous systems reveal a Gibbs free energy barrier of ~25–30 kJ/mol for the rate-limiting nucleophilic attack step.
-
Electron-withdrawing chlorine atoms on the acetyl group enhance electrophilicity, accelerating the reaction.
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Amidation | High purity, scalable | Requires pre-synthesized acid chloride | 85–92 |
| In Situ Acid Chloride | Eliminates acid chloride isolation | Lower purity, complex workup | 70–78 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Given its chlorinated structure, 2,2-dichloro-N-(3-chloropropyl)acetamide may undergo various reactions:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups.
Oxidation/Reduction Reactions: Depending on the reaction conditions, it may undergo oxidation or reduction.
Common Reagents: Chlorinating agents (e.g., thionyl chloride, phosphorus pentachloride) are likely involved.
Major Products: These would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While scarce, this compound could find applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Medicine: Potential pharmaceutical applications.
Industry: Perhaps in the synthesis of specialty chemicals.
Mechanism of Action
Unfortunately, the precise mechanism by which 2,2-dichloro-N-(3-chloropropyl)acetamide exerts its effects remains unknown. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Substituents | Applications/Properties | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2,2-Dichloro-N-(3-chloropropyl)acetamide | C₅H₈Cl₃NO | –N-(3-chloropropyl), –COCl₂ | Intermediate in organic synthesis; potential agrochemical applications | ~228.5 |
| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ | –N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl], –COCl₂ | Antibiotic; restricted due to toxicity and resistance issues | 323.13 |
| Alachlor | C₁₄H₂₀ClNO₂ | –N-(2,6-diethylphenyl), –N-(methoxymethyl), –COCl | Herbicide; widely used in agriculture | 269.77 |
| N-(3-chloro-4-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | –N-(3-chloro-4-hydroxyphenyl), –COCH₃ | Photodegradation product of paracetamol; studied for environmental persistence | 185.61 |
| 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide | C₁₁H₂₀ClNO | –N-cyclohexyl, –N-isopropyl, –COCl | Agrochemical research; structure-activity relationship studies | 217.74 |
Key Comparative Analyses
Electronic and Steric Effects
- The dual chloro-substitution on the acetamide carbonyl in this compound increases electrophilicity compared to mono-chloro analogues (e.g., alachlor), enhancing reactivity in nucleophilic acyl substitution reactions .
- Bulky substituents (e.g., chloramphenicol’s nitroaromatic group) reduce conformational flexibility but improve target specificity in biological systems, whereas the 3-chloropropyl chain in the target compound offers moderate steric hindrance, favoring synthetic versatility .
Stability and Degradation
- Chlorinated acetamides like N-(3-chloro-4-hydroxyphenyl)acetamide undergo photodegradation, forming hydroxylated byproducts . The target compound’s stability is likely influenced by the electron-withdrawing chloro groups, which may slow hydrolysis but increase susceptibility to reductive dechlorination.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
